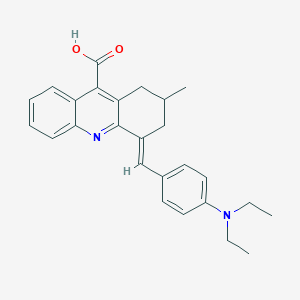![molecular formula C16H19N5O2 B7777066 ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7777066.png)
ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core fused with a pyrrole ring, and functional groups such as amino and carboxylate groups. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Pyrrole Ring Formation: The quinoxaline intermediate is then subjected to cyclization with an appropriate reagent to form the pyrrole ring.
Functional Group Introduction: Amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can enhance scalability and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, or antiviral agent.
Industry: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the quinoxaline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in surface modification and as a coupling agent.
3-amino-1-propanol: Used in the synthesis of polyurethanes and as a building block in organic synthesis.
Uniqueness: Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique quinoxaline-pyrrole fused structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
ethyl 2-amino-1-(3-aminopropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-23-16(22)12-13-15(21(14(12)18)9-5-8-17)20-11-7-4-3-6-10(11)19-13/h3-4,6-7H,2,5,8-9,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESETXWULKGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
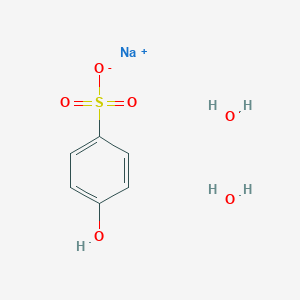
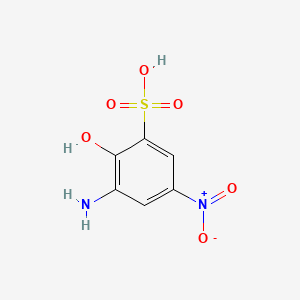
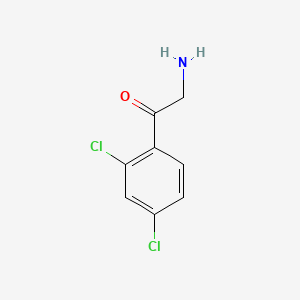
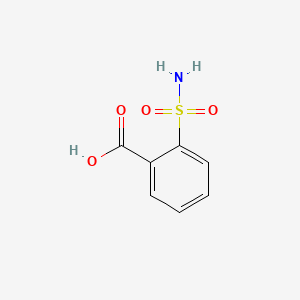
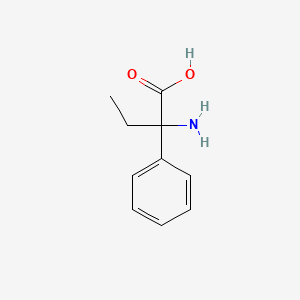
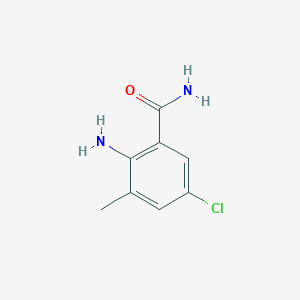
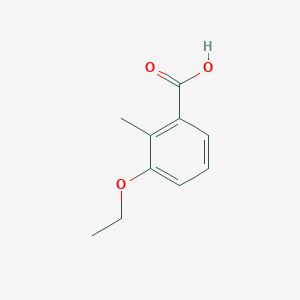
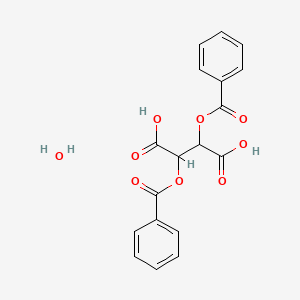
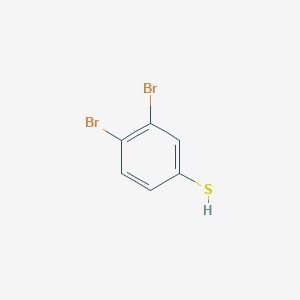
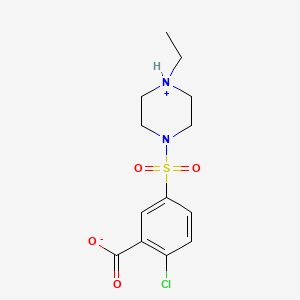
![3-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B7777063.png)
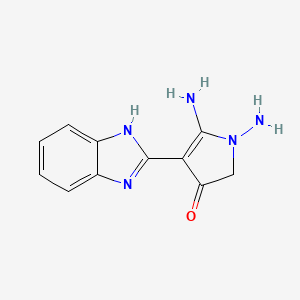
![ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7777071.png)
